molecular formula C7H4BrF3N2O2 B2538948 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid CAS No. 1334546-32-5

3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid

Cat. No. B2538948
CAS RN: 1334546-32-5
M. Wt: 285.02
InChI Key: JHFXTRXMLUVQKX-UHFFFAOYSA-N
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Description

“3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid” is a chemical compound with the CAS Number: 1334546-32-5 . It has a molecular weight of 285.02 and its IUPAC name is this compound . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4BrF3N2O2/c8-5-2(7(9,10)11)1-3(12)4(13-5)6(14)15/h1H,12H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Processing

  • Synthesis of Nav1.8 Sodium Channel Modulator

    The compound was used in the kilo-scale synthesis of a sodium channel modulator, highlighting its role in complex chemical syntheses. The synthesis involved key steps like permanganate oxidation and Suzuki−Miyaura coupling, indicating its utility in specialized chemical processes (Fray et al., 2010).

  • Production of Bipyridines for ATRP Catalysts

    Used in the production of mono- and disubstituted bipyridines via Stille-type coupling, the compound contributes to the synthesis of catalysts used in atom transfer radical polymerization (ATRP), a significant process in polymer chemistry (Schubert, Eschbaumer, & Heller, 2000).

  • Pathway to Drug Precursors

    It serves as a precursor in the regioselective synthesis of other complex molecules, which are further used in drug development (Bhattacharya et al., 2007).

Chemical and Biological Studies

  • Study of Noncovalent Supramolecular Complexes

    Its derivatives are used in studying the dynamics of noncovalent supramolecular complexes, which are crucial in understanding molecular interactions in chemistry and biology (Fuss et al., 1999).

  • Investigations in Coordination Chemistry

    Derivatives of the compound are utilized in studying coordination environments and pseudopolymorphism in iron(III) complexes. This research provides insights into the behavior of metal ions in different chemical environments (Tabatabaee, Dadkhodaee, & Kukovec, 2013).

  • Synthesis of Functionalized Pyridines

    Its derivatives play a role in the synthesis of functionalized pyridines, which are important in the development of new chemical entities for various applications (Song et al., 2004).

Pharmaceutical and Industrial Applications

  • Continuous Synthesis of Strategic Building Blocks

    It is used in the continuous synthesis of key intermediates for pharmaceuticals like nevirapine, demonstrating its importance in the pharmaceutical manufacturing process (Longstreet et al., 2013).

  • Synthesis of Herbicides

    Derivatives of the compound are employed in the synthesis of new herbicides, showcasing its application in agrochemical research (Johnson et al., 2015).

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Biochemical Pathways

Picolinic acid, a related compound, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It’s possible that 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid may interact with similar pathways, but further investigation is required to confirm this.

properties

IUPAC Name

3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-5-2(7(9,10)11)1-3(12)4(13-5)6(14)15/h1H,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFXTRXMLUVQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1N)C(=O)O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Amino-6-bromo-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester (1.40 g, 4.68 mmol) was suspended in MeOH (15 ml); Sodium hydroxide (2.0 M aqueous solution) (14.04 ml, 28.1 mmol) was added and the suspension was stirred at RT overnight. The mixture was concentrated in vacuo and the resulting residue was dissolved in water (100 ml) and then acidifed by the addition of 5.0M HCl(aq). The product was extracted into ethyl acetate (2×75 ml) and the combined organic extracts were washed with water (50 ml), brine (25 ml), dried (MgSO4) and concentrated in vacuo to afford the title product as a yellow solid. 1H-NMR: [400 MHz, DMSO-d6, δH 13.24 (1H, br s, CO2H), 7.74 (1H, s, ArH), 7.17 92H, br s ArN H2). m/z 285.1, 287.1 [M+H]+
Quantity
1.4 g
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14.04 mL
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15 mL
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solvent
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Synthesis routes and methods II

Procedure details

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